molecular formula C20H26FN7O B12974512 21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one

21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one

Cat. No.: B12974512
M. Wt: 399.5 g/mol
InChI Key: LXVXTFSJWWMDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one is a complex organic compound with a unique structure that includes multiple fused rings and a fluorine atom

Preparation Methods

The synthesis of 21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one involves several steps, including the formation of the core structure and the introduction of the fluorine atom. The synthetic route typically starts with the preparation of the core structure through a series of cyclization reactions. The fluorine atom is then introduced using a fluorinating agent under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles. Common products include halogenated or alkylated derivatives.

Scientific Research Applications

21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C20H26FN7O

Molecular Weight

399.5 g/mol

IUPAC Name

4-fluoro-1,5,8,13,15,22,27-heptazatetracyclo[20.2.2.110,14.02,7]heptacosa-2,4,6,10(27),11,13-hexaen-9-one

InChI

InChI=1S/C20H26FN7O/c21-18-13-17-16(14-24-18)25-19(29)15-5-7-23-20(26-15)22-6-3-1-2-4-8-27-9-11-28(17)12-10-27/h5,7,13-14H,1-4,6,8-12H2,(H,25,29)(H,22,23,26)

InChI Key

LXVXTFSJWWMDLY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN2CCN(CC2)C3=CC(=NC=C3NC(=O)C4=NC(=NC=C4)NCC1)F

Origin of Product

United States

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